1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol
Description
1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol is a complex organic compound that features a benzimidazole ring, a cyclohexene ring, and a tert-butylphenoxy group
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2-cyclohex-3-en-1-ylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-26(2,3)20-13-15-22(16-14-20)30-18-21(29)17-28-24-12-8-7-11-23(24)27-25(28)19-9-5-4-6-10-19/h4-5,7-8,11-16,19,21,29H,6,9-10,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDQUGIVFLCGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCC=CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Cyclohexene Ring Introduction: The cyclohexene moiety can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the tert-Butylphenoxy Group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced to the benzimidazole ring.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using reagents like coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylphenoxy)-3-[2-(cyclohex-3-en-1-yl)-1H-benzimidazol-1-yl]propan-2-ol
- N’-(4-tert-butylcyclohexylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
- (4-tert-butylcyclohexyl)acetic acid
Uniqueness
This compound is unique due to its combination of structural features, including the benzimidazole ring, cyclohexene ring, and tert-butylphenoxy group. This combination imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
